molecular formula C8H6FNO4 B2387812 4-Fluoro-2-methyl-3-nitrobenzoic acid CAS No. 1079991-68-6

4-Fluoro-2-methyl-3-nitrobenzoic acid

Cat. No.: B2387812
CAS No.: 1079991-68-6
M. Wt: 199.137
InChI Key: MLCPINGKKONVKT-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a methyl group, and a nitro group

Mechanism of Action

Target of Action

It has been reported that similar nitro compounds can interact with various biological targets, such as enzymes and receptors . For instance, some nitro compounds have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in nerve signal transmission .

Mode of Action

Nitro compounds generally act by donating a nitro group (−no2) to their targets . This nitro group is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence the interaction of 4-Fluoro-2-methyl-3-nitrobenzoic acid with its targets.

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions, including nucleophilic substitution and oxidation . In the case of this compound, it may potentially affect pathways involving its target enzymes, such as the cholinergic pathway .

Pharmacokinetics

The polar character of the nitro group in nitro compounds generally results in lower volatility compared to similar compounds, which could influence its bioavailability .

Result of Action

It has been reported that similar nitro compounds can enhance the binding of insulin to adipocytes , suggesting potential effects on insulin signaling and glucose metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability could be affected by temperature, pH, and the presence of other chemicals . Moreover, it is recommended to avoid release of this compound to the environment due to potential ecological impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-3-nitrobenzoic acid typically involves multiple steps starting from readily available raw materials. One common method involves the nitration of 2-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene. The next step is fluorination to yield 2-fluoro-3-nitrotoluene, followed by oxidation of the methyl group to produce this compound .

Industrial Production Methods

For industrial-scale production, the process must be optimized for high yield and cost-effectiveness. The steps mentioned above can be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity. The use of continuous flow reactors and automated systems can further improve efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, such as using organometallic reagents.

    Oxidation: The methyl group can be further oxidized to a carboxylic acid or other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Fluoro-2-methyl-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: 4-Fluoro-2-carboxy-3-nitrobenzoic acid.

Scientific Research Applications

4-Fluoro-2-methyl-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and antimicrobial agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the methyl group.

    2-Fluoro-3-nitrobenzoic acid: Similar structure but the positions of the fluorine and nitro groups are different.

    4-Methyl-3-nitrobenzoic acid: Similar structure but lacks the fluorine atom.

Uniqueness

4-Fluoro-2-methyl-3-nitrobenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.

Properties

IUPAC Name

4-fluoro-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCPINGKKONVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To fuming nitric acid (20.3 mL, 409 mmol) was slowly added dropwise 4-fluoro-2-methylbenzoic acid (4.50 g, 29.2 mmol) while maintaining the temperature of the reaction mixture at 5-10° C. The reaction solution was stirred at 0-5° C. for 1 hr, and poured into ice. The precipitated solid was recovered, washed with water, and dried under reduced pressure to give 4-fluoro-2-methyl-3-nitrobenzoic acid (5.70 g, purity 25%) as a crudely purified product.
Quantity
20.3 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One

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